
2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine, also known as CEP-26401, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyridine derivatives and has shown promising results in various research applications.
Applications De Recherche Scientifique
Potential Anticancer Agents
Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from related pyridine compounds, has demonstrated their impact on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. These studies indicate the potential of pyridine derivatives in anticancer applications, suggesting a similar interest in the specific research on 2-Chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine for therapeutic uses (Temple et al., 1983).
Supramolecular Chemistry
The study of novel supramolecular synthons, including interactions between pyridine derivatives and other chemical entities, reveals the compound's potential in crystal engineering. This research shows how pyridine derivatives can form bifurcated hydrogen bonds with chloranilic acid, leading to the formation of supramolecular structures that could be leveraged for designing new materials or chemical sensors (Zaman et al., 1999).
Chemical Synthesis and Reactivity
In the realm of organometallic chemistry, research involving the reactivity of pyridine derivatives with osmium-hexahydride complexes provides insights into the activation of C(sp2)−H and the reduction of CE bonds. This work demonstrates the compound's utility in studying complex chemical reactions that could have implications for catalysis and the development of new synthetic methods (Barrio et al., 2004).
Spin-Crossover and Magnetic Properties
Research on one-dimensional spin-crossover Iron(II) complexes, which are bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds, highlights the compound's potential application in developing materials with tunable magnetic properties. These complexes show a steep one-step spin crossover between high-spin and low-spin states, which could be exploited in the design of molecular switches or sensors (Nishi et al., 2010).
Ligand Chemistry and Coordination Complexes
The synthesis and coordination chemistry of pyridine derivatives serve as a foundational element in creating complex metal-ligand assemblies. These compounds are used to construct oligonuclear organometallic structures, demonstrating their versatility as ligands in coordination chemistry. This application is crucial for the development of new materials and catalysts (Siemeling et al., 1995).
Propriétés
IUPAC Name |
2-chloro-5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-3-16-6-4-11(5-7-16)12-8-10(2)13(14)15-9-12/h4,8-9H,3,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHSFXGQAFPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC1)C2=CN=C(C(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
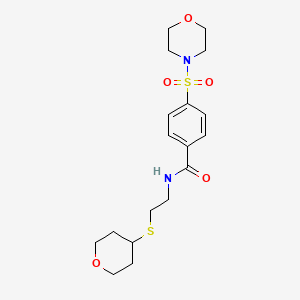
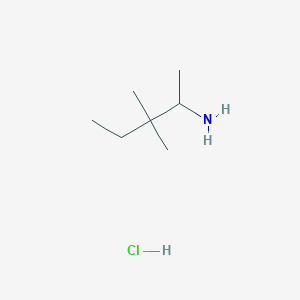
![N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2958382.png)
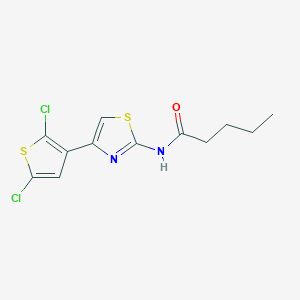
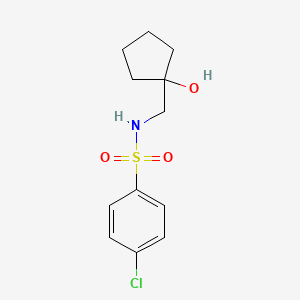
![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)
![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)
![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)
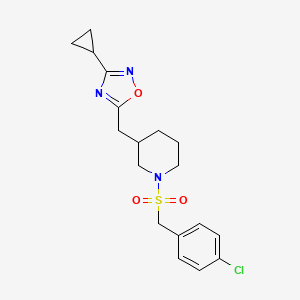
![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

